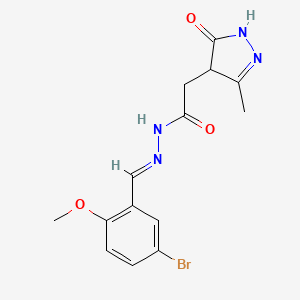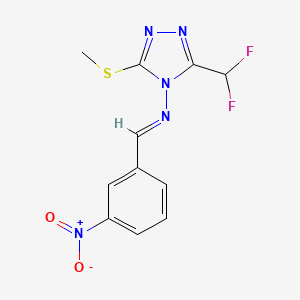
N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling and its inhibition has been shown to be effective in treating B-cell malignancies.
Mecanismo De Acción
N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. This leads to decreased proliferation and survival of B-cells, as well as decreased production of cytokines and chemokines.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to decrease the levels of phosphorylated BTK and downstream signaling molecules, including PLCγ2 and AKT. This leads to decreased proliferation and survival of B-cells, as well as decreased production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. However, one limitation is that this compound may not be effective in all B-cell malignancies, as some may have alternative signaling pathways that are not dependent on BTK.
Direcciones Futuras
1. Combination therapy: N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide may be effective in combination with other targeted therapies or chemotherapy agents.
2. Biomarker identification: Identification of biomarkers that predict response to this compound may help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
4. Resistance mechanisms: Studies to identify resistance mechanisms to this compound may help to develop strategies to overcome resistance and improve treatment outcomes.
Métodos De Síntesis
The synthesis of N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 4-fluoroaniline with 2-furfuraldehyde to form 4-fluoro-N-(2-furylmethyl)aniline. This compound is then reacted with methylsulfonyl chloride to form N-(2-furylmethyl)-N-(methylsulfonyl)-4-fluoroaniline. Finally, this compound is reacted with glycine methyl ester hydrochloride to form this compound.
Aplicaciones Científicas De Investigación
N~2~-(4-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, this compound has been shown to inhibit BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.
Propiedades
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-22(19,20)17(12-6-4-11(15)5-7-12)10-14(18)16-9-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNLPVVKOKMZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)

![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5751372.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)


![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)
![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)
